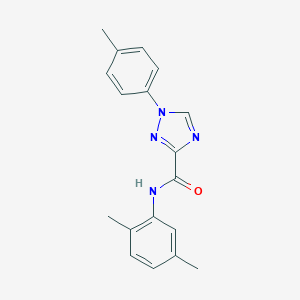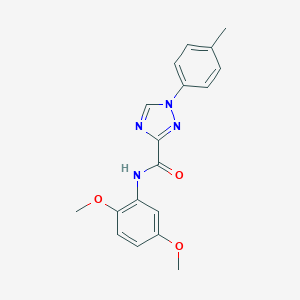![molecular formula C15H11BrN2O B278968 1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as Br-MCHP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of cycloheptapyrazoles and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Br-MCHP is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2), the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), and the modulation of the mitogen-activated protein kinase (MAPK) pathway. It has also been suggested that Br-MCHP may act as a free radical scavenger, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Br-MCHP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Br-MCHP has been found to reduce oxidative stress and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Br-MCHP in lab experiments is its wide range of biological activities. This allows researchers to investigate its potential use in various disease models. Another advantage is its relatively low toxicity, which allows for higher doses to be administered without significant adverse effects. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in disease models.
Orientations Futures
There are several future directions for the study of Br-MCHP. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is the study of its anti-viral properties, particularly in the context of emerging viral diseases, such as COVID-19. Additionally, further research is needed to elucidate its mechanism of action and optimize its use in disease models.
Méthodes De Synthèse
Br-MCHP can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 3-methylcycloheptanone in the presence of ammonium acetate and acetic acid. Other methods include the reaction of 4-bromobenzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base and a solvent, or the reaction of 4-bromoaniline with 3-methylcycloheptanone in the presence of a base and a solvent.
Applications De Recherche Scientifique
Br-MCHP has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-viral activities. In addition, it has been shown to possess neuroprotective and anti-oxidative properties. Br-MCHP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C15H11BrN2O |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11BrN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
Clé InChI |
LVAUJZYJHZBWIJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















